

In Silico Spotlight: A Comparative Analysis of 2,4,6-Tribromopyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Tribromopyridin-3-ol

Cat. No.: B189416

[Get Quote](#)

For Immediate Release

In the fast-paced world of drug discovery and development, the ability to accurately predict the properties of novel chemical entities is paramount. This guide presents a comprehensive in silico analysis of **2,4,6-Tribromopyridin-3-ol**, a halogenated pyridinol with potential pharmacological relevance. Utilizing a suite of established computational tools, we have generated a detailed profile of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.

To provide a meaningful context for these predictions, we have compared them with available experimental data for the structurally analogous compound, 2,4,6-Tribromophenol. This comparative approach offers valuable insights into the potential behavior of **2,4,6-Tribromopyridin-3-ol**, guiding further experimental investigation and development efforts.

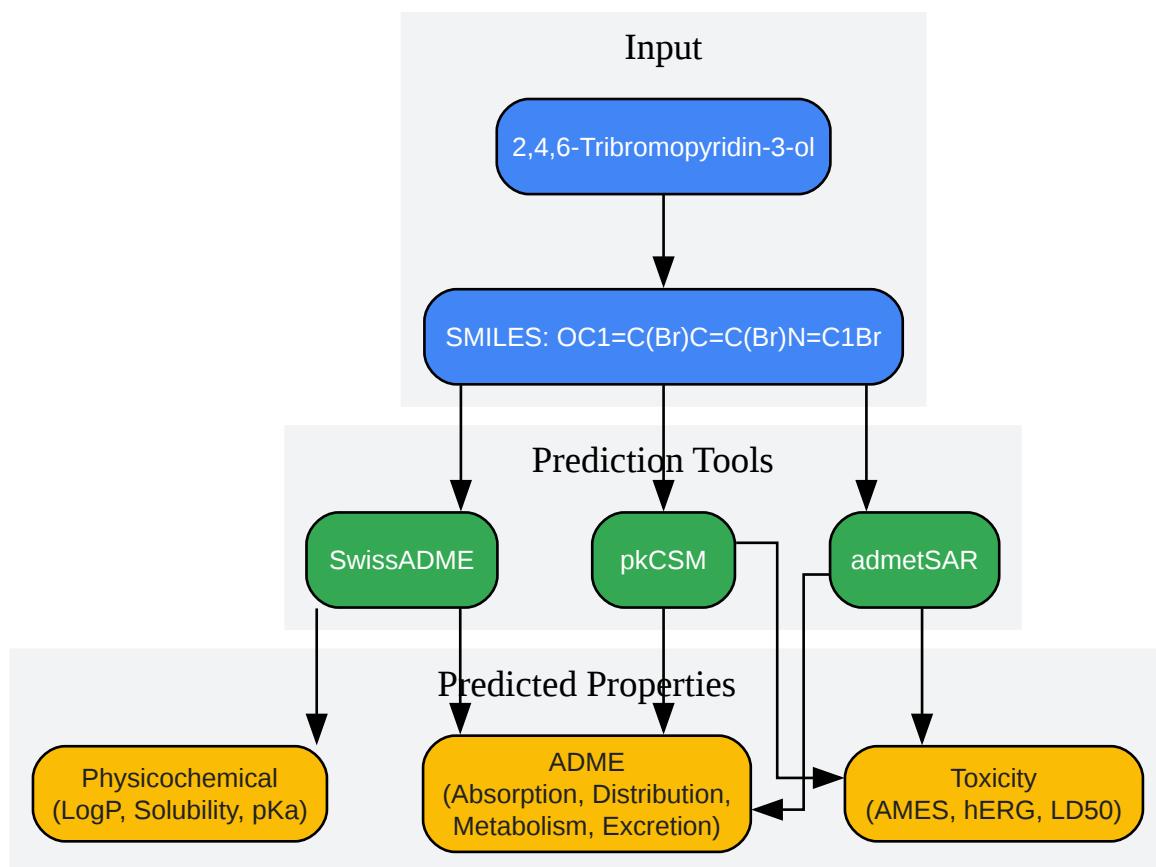
Physicochemical and ADMET Property Comparison

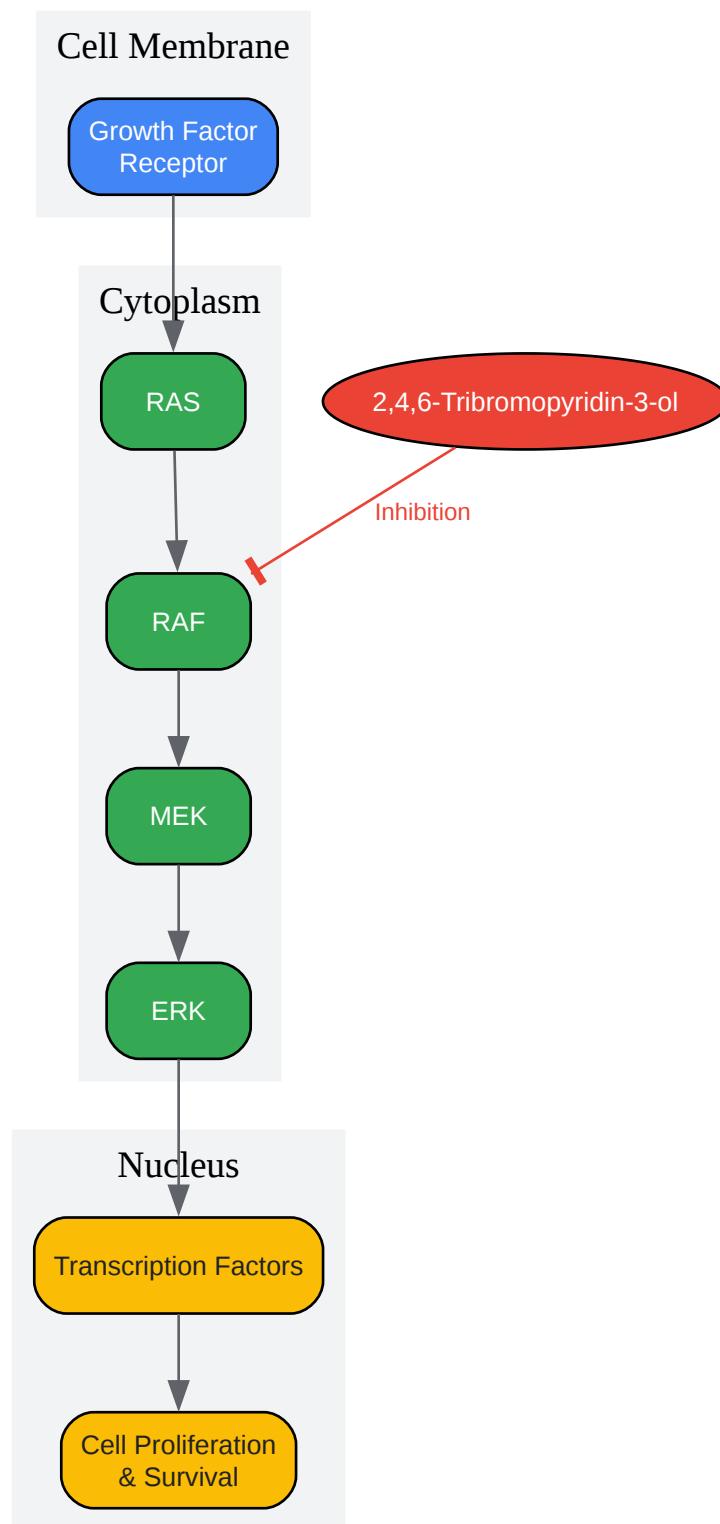
The following table summarizes the predicted properties of **2,4,6-Tribromopyridin-3-ol** alongside the experimental data for 2,4,6-Tribromophenol. This side-by-side comparison highlights key similarities and differences, offering a preliminary assessment of the compound's drug-likeness.

Property	2,4,6-Tribromopyridin-3-ol (Predicted)	2,4,6-Tribromophenol (Experimental)
Physicochemical Properties		
Molecular Weight (g/mol)	331.79	330.80
LogP (Octanol/Water Partition Coefficient)	2.89	3.7
Water Solubility (LogS)	-3.54 (Slightly Soluble)	-3.8 (Slightly Soluble)
pKa (Acidic)	6.85	6.7
Topological Polar Surface Area (TPSA) (Å ²)	42.96	20.23
ADMET Properties		
Human Intestinal Absorption	High	High
Caco-2 Permeability (logPapp in 10 ⁻⁶ cm/s)	0.98	High
Blood-Brain Barrier (BBB) Permeability	Yes	Yes
P-glycoprotein (P-gp) Substrate	No	No
CYP1A2 Inhibitor	Yes	Yes
CYP2C9 Inhibitor	Yes	Yes
CYP2C19 Inhibitor	Yes	Yes
CYP2D6 Inhibitor	Yes	No
CYP3A4 Inhibitor	Yes	Yes
AMES Toxicity	No	No
hERG I Inhibitor	Yes	Yes
Skin Sensitization	No	Yes

Oral Rat Acute Toxicity (LD ₅₀) (mol/kg)	2.451	2.38 (820 mg/kg)
Minnow Toxicity (logmM)	-0.63	-0.5

Methodologies for In Silico Predictions


The predicted data for **2,4,6-Tribromopyridin-3-ol** were generated using a consensus approach, integrating the outputs from several widely recognized and freely available web-based platforms. This methodology enhances the robustness of the predictions by leveraging the different algorithms and training datasets of each tool.


Experimental Protocols:

- SMILES String Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for **2,4,6-Tribromopyridin-3-ol**, OC1=C(Br)C=C(Br)N=C1Br, was obtained from the PubChem database.[\[1\]](#)[\[2\]](#) This string serves as the universal input for the various prediction platforms.
- Property Prediction using Web Servers: The SMILES string was submitted to the following web servers to obtain predictions for physicochemical and ADMET properties:
 - SwissADME: Utilized for the prediction of physicochemical properties (LogP, LogS, TPSA), pharmacokinetics (Human Intestinal Absorption, Caco-2 permeability, BBB permeability, P-gp substrate), and drug-likeness.
 - pkCSM: Employed for the prediction of various ADMET properties, including CYP enzyme inhibition, AMES toxicity, hERG inhibition, skin sensitization, and oral rat acute toxicity.
 - *admetSAR 2.0*: Used as a supplementary tool to cross-validate predictions for key ADMET parameters, including carcinogenicity and CYP inhibition.
- Data Aggregation and Consensus: The outputs from each server were collected and critically evaluated. A consensus value was determined for each property, with priority given to predictions that were consistent across multiple platforms. In cases of significant discrepancy, the prediction from the tool with a more specialized and robust model for that specific endpoint was favored.

Visualizing the In Silico Workflow and Potential Biological Interactions

To further clarify the processes and potential applications of this research, the following diagrams have been generated using the Graphviz DOT language.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-TRIBROMOPYRIDIN-3-OL | CAS 6602-34-2 [matrix-fine-chemicals.com]
- 2. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [In Silico Spotlight: A Comparative Analysis of 2,4,6-Tribromopyridin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189416#in-silico-prediction-of-the-properties-of-2-4-6-tribromopyridin-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com